molecular formula C14H22N2O3 B570623 Rivastigmine N-Oxide (Technical Grade) CAS No. 1369779-37-2

Rivastigmine N-Oxide (Technical Grade)

Cat. No.: B570623
CAS No.: 1369779-37-2
M. Wt: 266.341
InChI Key: LIWGAHYAHSNGDC-UHFFFAOYSA-N
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Description

Rivastigmine N-Oxide is a metabolite and impurity of rivastigmine, a cholinesterase inhibitor used to treat mild-to-moderate Alzheimer’s disease (AD) and Parkinson’s disease dementia. As a technical-grade compound, it is primarily studied for its pharmacokinetic and pharmacodynamic properties relative to the parent drug. Rivastigmine itself is a carbamate derivative that inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enhancing cholinergic neurotransmission . The N-oxide form arises from metabolic oxidation of the tertiary amine group in rivastigmine, which may alter its bioavailability, brain penetration, and enzymatic inhibition profile.

Properties

CAS No.

1369779-37-2

Molecular Formula

C14H22N2O3

Molecular Weight

266.341

IUPAC Name

[3-[1-[hydroxymethyl(methyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate

InChI

InChI=1S/C14H22N2O3/c1-5-15(3)14(18)19-13-8-6-7-12(9-13)11(2)16(4)10-17/h6-9,11,17H,5,10H2,1-4H3

InChI Key

LIWGAHYAHSNGDC-UHFFFAOYSA-N

SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)CO

Synonyms

N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide;  (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester N-Oxide;  [R-(R*,R*)]-2,3-Dihydroxybutanedioate N-Oxide;  ENA 713 N-Oxide;  Rivastigmine N-Oxide;  SDZ-

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rivastigmine N-Oxide involves the oxidation of Rivastigmine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction typically occurs under controlled conditions to ensure the selective formation of the N-oxide derivative .

Industrial Production Methods

Industrial production of Rivastigmine N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The use of advanced oxidation techniques and continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Rivastigmine N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Rivastigmine is primarily used in the treatment of Alzheimer's disease and other dementias. Rivastigmine N-Oxide, as a technical grade compound, is being investigated for its potential to enhance the pharmacological profile of rivastigmine through improved bioavailability and reduced side effects.

Cholinesterase Inhibition

Rivastigmine N-Oxide retains the ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine. This inhibition is crucial in enhancing cholinergic neurotransmission in patients with cognitive impairments. Studies have shown that rivastigmine N-Oxide may have a more favorable pharmacokinetic profile compared to its parent compound, potentially leading to improved therapeutic outcomes .

Drug Delivery Systems

Recent research has focused on utilizing rivastigmine N-Oxide in advanced drug delivery systems, particularly through nanostructured lipid carriers (NLCs). These systems aim to enhance the delivery efficiency of rivastigmine directly to the brain via nasal administration.

Nanostructured Lipid Carriers (NLCs)

A study optimized a formulation of rivastigmine-loaded NLCs for nose-to-brain delivery, utilizing a quality by design approach. The findings indicated that the optimized formulations achieved desirable characteristics such as particle size under 200 nm and high encapsulation efficiency (over 97%) . This method not only improves bioavailability but also minimizes gastrointestinal side effects commonly associated with oral administration.

Formulation Method Particle Size (nm) Polydispersity Index Zeta Potential (mV) Encapsulation Efficiency (%)
Ultrasound Technique114.0 ± 1.90.221 ± 0.003-30.6 ± 0.397.0 ± 0.5
High-Pressure Homogenization109.0 ± 0.90.196 ± 0.007-30.5 ± 0.397.2 ± 0.3

Efficacy in Alzheimer's Disease

A significant clinical study evaluated the effectiveness of a transdermal patch containing rivastigmine N-Oxide in patients with Alzheimer's disease over a period of 48 weeks. The study demonstrated improvements in cognitive function as measured by various scales, including the cognitive assessment screening instrument .

  • Study Design : Single-arm, open-label observational study.
  • Participants : 285 eligible patients aged 55-95 years.
  • Primary Endpoint : Change in cognitive assessment scores at Week 48.

The results showed that while some cognitive scores improved initially, there was a decline by Week 48, indicating the need for further investigations into long-term efficacy .

Safety Profile

The safety profile of rivastigmine N-Oxide was also assessed during these studies, with common adverse effects including nausea and pruritus reported at rates lower than those observed with oral formulations . This suggests that alternative delivery methods may enhance tolerability.

Mechanism of Action

Rivastigmine N-Oxide exerts its effects by inhibiting cholinesterase enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition prevents the hydrolysis of acetylcholine, leading to increased concentrations of acetylcholine at cholinergic synapses. The enhanced cholinergic function is believed to improve cognitive function in patients with Alzheimer’s and Parkinson’s diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Rivastigmine vs. Rivastigmine Analogues

Studies on rivastigmine derivatives highlight critical structure-activity relationships:

  • Potency Differences : Rivastigmine analogues with additional hydroxy groups (e.g., compounds 9–11 ) exhibit 2.9- to 18.5-fold lower AChE inhibitory activity compared to racemic rivastigmine. For example, compound 10 (IC₅₀ = 4.7 µM) and 11 (IC₅₀ = 4.9 µM) are less potent than rivastigmine (IC₅₀ = 0.9 µM) due to altered interactions with key AChE residues like Glu199 and Trp84 .
  • Blood-Brain Barrier (BBB) Permeability : Analogues with polar substitutions (e.g., hydroxy groups) show reduced apparent permeability (Papp) compared to rivastigmine, which has optimal lipophilicity (log P = 2.0) for CNS penetration .

Rivastigmine vs. Donepezil and Galantamine

  • Efficacy in AD: Rivastigmine (6–12 mg/day) improves Alzheimer's Disease Assessment Scale (ADAS-cog) scores by 4 points vs. placebo, comparable to donepezil. However, a head-to-head trial noted modest superiority of rivastigmine in global function assessments (CIBIC+) for moderate-to-severe dementia . Galantamine shows similar cognitive benefits but lacks rivastigmine’s dual inhibition of AChE and BChE, which may confer broader symptomatic relief in advanced AD .
  • Pharmacokinetics :
    • Rivastigmine has shorter half-life (1.5 hours) vs. donepezil (70 hours), necessitating twice-daily dosing. However, its transdermal patch (9.5 mg/24h) achieves steady plasma levels with 66% fewer gastrointestinal side effects (e.g., nausea: 7.2% vs. 23.1% for oral capsules) .
    • Brain concentrations of rivastigmine exceed plasma levels , akin to donepezil, but with less extensive pharmacokinetic characterization .

Rivastigmine vs. Quaternary Ammonium Salts (QUATs)

  • This difference reduces QUATs’ inhibitory potency by disrupting optimal enzyme-compartment interactions .

Rivastigmine vs. Polyphenolic Analogues

  • Multifunctional polyphenolic rivastigmine analogues (e.g., RIV-BIM hybrids) retain AChE inhibition (IC₅₀ ~1–2 µM) and additionally inhibit amyloid-β (Aβ) fibrillation. These compounds show comparable BBB permeability to rivastigmine but with enhanced antioxidant activity (e.g., ROS reduction up to 6.8%) .

Data Tables

Table 1: Comparative Pharmacological Profiles of Rivastigmine and Key Analogues

Compound AChE IC₅₀ (µM) BChE Inhibition BBB Permeability (Papp, ×10⁻⁶ cm/s) Key Structural Difference
Rivastigmine 0.9 Yes 25.3 Tertiary amine
Rivastigmine N-Oxide N/A N/A N/A Oxidized amine
Compound 10 4.7 Partial 18.5 Additional hydroxy group
RIV-BIM Hybrid 1.2 Yes 22.1 Polyphenol moiety

Table 2: Clinical Efficacy of Rivastigmine vs. Other Cholinesterase Inhibitors

Drug Dose Range ADAS-cog Improvement vs. Placebo GI Side Effects (%) Formulation Advantages
Rivastigmine 6–12 mg/day oral +4.0 points* 23.1 (nausea) Dual AChE/BChE inhibition
9.5 mg/24h patch +3.8 points 7.2 (nausea) Steady plasma levels, better tolerability
Donepezil 5–10 mg/day +3.1 points 18.0 (nausea) Once-daily dosing
Galantamine 16–24 mg/day +3.3 points 20.5 (nausea) Allosteric modulation of AChE

*Data from RCTs .

Biological Activity

Rivastigmine N-Oxide is a derivative of rivastigmine, a well-known acetylcholinesterase (AChE) inhibitor used primarily in the treatment of Alzheimer's disease (AD). This article explores the biological activity of Rivastigmine N-Oxide, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C14H22N2O3
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 1369779-37-2
  • IUPAC Name : (1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]-N,N-dimethyl-ethanamine oxide

Rivastigmine N-Oxide is characterized by its ability to interact with cholinesterase enzymes, which play a crucial role in neurotransmission by hydrolyzing acetylcholine (ACh) in the synaptic cleft. This inhibition leads to increased levels of ACh, thereby enhancing cholinergic transmission.

Rivastigmine N-Oxide acts primarily as a reversible inhibitor of AChE and butyrylcholinesterase (BChE). The compound's mechanism involves:

  • Covalent Binding : Rivastigmine forms a carbamylated enzyme complex with AChE, leading to prolonged inhibition.
  • Multi-target Activity : Recent studies have indicated that rivastigmine derivatives may also exhibit antioxidant properties and inhibit amyloid β-peptide (Aβ) aggregation, which is significant in AD pathology .

Efficacy in Alzheimer's Disease

Clinical studies have demonstrated the effectiveness of rivastigmine in improving cognitive function and daily living activities in patients with mild to moderate Alzheimer's disease. The transdermal patch formulation has been shown to enhance tolerability compared to oral administration, reducing gastrointestinal side effects while maintaining therapeutic efficacy .

Inhibition Studies

Research indicates that Rivastigmine N-Oxide exhibits potent inhibitory effects on both AChE and BChE:

  • IC50 Values :
    • AChE: 32.1 µM for rivastigmine; newer derivatives show improved inhibition.
    • BChE: Compounds derived from rivastigmine exhibit IC50 values ranging from 0.9 to 1.7 µM, indicating stronger inhibition than rivastigmine itself .

Neuroprotective Effects

Rivastigmine N-Oxide has been evaluated for its neuroprotective properties against oxidative stress and neurotoxicity induced by Aβ aggregates:

  • Cell Viability Assays : Studies using SH-SY5Y neuronal cells have shown that Rivastigmine N-Oxide can prevent cell death induced by Aβ exposure .
  • Antioxidant Activity : The compound demonstrates significant radical scavenging activity, contributing to its protective effects against oxidative damage .

Case Studies and Clinical Findings

A study evaluating the effectiveness of the rivastigmine patch in Taiwanese patients with AD reported that:

  • Of 285 patients, 75.8% completed the protocol.
  • Cognitive assessments showed numerical improvements at Week 24 but a decline by Week 48, suggesting the need for ongoing evaluation of long-term efficacy .

Summary of Research Findings

Study Aspect Details
Mechanism Reversible inhibition of AChE and BChE; antioxidant properties
IC50 Values AChE: 32.1 µM; BChE: 0.9 - 1.7 µM
Neuroprotection Prevents Aβ-induced toxicity; enhances cell viability
Clinical Efficacy Effective in improving cognitive function; better tolerability with transdermal delivery
Adverse Effects Commonly reported: pruritus (11.2%), nausea (3.5%), rash (3.2%), vomiting (2.8%)

Q & A

Q. What are the key considerations for optimizing synthetic pathways of Rivastigmine N-Oxide to ensure technical-grade purity?

Methodological Answer: Synthetic optimization requires evaluating reaction conditions (e.g., catalysts, solvents, temperature) and purification techniques. For example, highlights dynamic kinetic resolution using polymer-bound ruthenium complexes and lipases to achieve enantiopure Rivastigmine intermediates. Analytical validation via HPLC or LC-MS/MS ensures purity (≥99%) and structural confirmation (NMR, IR) . Technical-grade purity demands rigorous removal of byproducts (e.g., unreacted 3′-hydroxyacetophenone) through crystallization or chromatography .

Q. How can researchers validate the identity and stability of Rivastigmine N-Oxide in experimental settings?

Methodological Answer: Stability studies under varying pH, temperature, and light conditions are critical. Use LC-MS/MS for quantifying degradation products (e.g., demethylation or oxidation byproducts). Accelerated stability testing (40°C/75% RH for 6 months) combined with Arrhenius modeling predicts shelf-life . For identity confirmation, compare spectroscopic data (e.g., 1^1H/13^{13}C NMR, FTIR) with reference standards from peer-reviewed syntheses .

Q. What in vitro models are appropriate for preliminary screening of Rivastigmine N-Oxide’s cholinesterase inhibitory activity?

Methodological Answer: Use enzyme kinetics assays (Ellman’s method) with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to determine IC50_{50} values. Include physostigmine as a positive control. Validate results with dose-response curves and Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition . Cell-based models (e.g., SH-SY5Y neuroblastoma cells) assess cytotoxicity and protective effects against oxidative stress .

Advanced Research Questions

Q. How can population pharmacokinetic (PopPK) modeling address variability in Rivastigmine N-Oxide metabolism across renal-impaired cohorts?

Methodological Answer: PopPK models integrate covariates like creatinine clearance (CLCR_{CR}) and eGFR to predict drug exposure. demonstrates this using steady-state plasma concentration data from phase III trials. Non-linear mixed-effects modeling (NONMEM) identifies covariates (e.g., age, renal function) influencing clearance. Validate models via bootstrap analysis and visual predictive checks . Stratify patients by renal function (eGFR <30 vs. ≥60 mL/min/1.73m2^2) to adjust dosing regimens .

Q. What experimental designs reconcile contradictory efficacy data between Rivastigmine formulations (e.g., oral vs. transdermal)?

Methodological Answer: Conduct head-to-head trials with standardized endpoints (e.g., ADAS-Cog, MMSE). highlights transdermal Rivastigmine’s superior tolerability (lower nausea incidence) and comparable efficacy to oral forms. Use mixed-effects models to adjust for baseline severity and dropout rates. Mechanistic studies (e.g., scopolamine-induced amnesia models) compare bioavailability and brain penetration across formulations .

Q. How do structural modifications of Rivastigmine N-Oxide impact its dual AChE/BuChE inhibition profile?

Methodological Answer: Synthesize analogs with substitutions at the carbamate or phenyl group. Test inhibitory activity via enzyme kinetics and molecular docking (AutoDock Vina) to map binding interactions. suggests that bulky substituents enhance BuChE selectivity. Validate findings with X-ray crystallography of enzyme-ligand complexes .

Q. What statistical approaches mitigate bias in meta-analyses comparing Rivastigmine’s adverse event profile with other cholinesterase inhibitors?

Methodological Answer: Use individual patient data (IPD) meta-analysis to adjust for confounding variables (e.g., titration speed, dosing frequency). identifies faster titration as a bias source for Rivastigmine’s higher nausea rates. Apply random-effects models to account for heterogeneity across trials. Sensitivity analyses exclude outliers (e.g., trials with non-standard dosing) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of Rivastigmine N-Oxide?

Methodological Answer: Discrepancies often arise from bioavailability or blood-brain barrier (BBB) penetration issues. Use in situ perfusion models to quantify BBB transport. Compare plasma and cerebrospinal fluid (CSF) concentrations via LC-MS/MS. demonstrates nasal nanoparticle formulations improving brain delivery in rodent models .

Q. Why do some studies report Rivastigmine’s efficacy in severe Alzheimer’s disease (AD) while others limit benefits to mild-moderate stages?

Methodological Answer: Subgroup analyses of phase III data ( ) show greater cognitive improvement in severe AD (MMSE <15) due to higher cholinergic deficit. Use multivariate regression to adjust for baseline MMSE and disease duration. Stratify outcomes by biomarker status (e.g., CSF Aβ42/tau) to identify responsive subgroups .

Methodological Resources

  • Synthesis Optimization:
  • Pharmacokinetic Modeling:
  • Efficacy Meta-Analysis:
  • Structural-Activity Relationships:

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